ZSTK474

PI3K/AKT/mTOR pathway Kinase inhibitor Cell signaling

Choose ZSTK474 for unambiguous Class I PI3K research. Its ATP-competitive, pan-isoform inhibition (p110δ IC50=4.6 nM; mTOR IC50>100 µM) provides >95% PI3K suppression at 1 µM, eliminating off-target confounders seen with LY294002. Proven for chronic in vivo administration (oral, 400 mg/kg/day) with a favorable therapeutic index, it serves as a superior benchmark for screening novel PI3K-targeting entities.

Molecular Formula C19H21F2N7O2
Molecular Weight 417.4 g/mol
CAS No. 475110-96-4
Cat. No. B1684013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZSTK474
CAS475110-96-4
Synonyms2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine
2-(difluoromethyl)-1-(4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl)-1H-benzimidazole
ZSTK474
Molecular FormulaC19H21F2N7O2
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5
InChIInChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2
InChIKeyHGVNLRPZOWWDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZSTK474: Pan-Class I PI3K Inhibitor with Nanomolar Isoform Potency for Oncology & Inflammation Research


ZSTK474 (CAS 475110-96-4) is an orally active, ATP-competitive, s-triazine derivative that functions as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It potently inhibits the four class I PI3K catalytic isoforms, demonstrating a distinct potency profile with preferential activity against the p110δ isoform (IC50 = 4.6 nM), followed by p110α (IC50 = 16 nM), p110β (IC50 = 44 nM), and p110γ (IC50 = 49 nM) [1]. ZSTK474 was identified using the JFCR39 informatic anticancer drug discovery system and has been advanced to Phase I/II clinical evaluation for advanced solid malignancies [2].

Why Generic Substitution of PI3K Inhibitors Like LY294002 or BKM120 for ZSTK474 Fails in Controlled Experiments


Class I PI3K inhibitors exhibit profound pharmacological divergence that precludes simple interchangeability. Key parameters such as isoform selectivity, off-target activity against PI3K-related kinases (e.g., mTOR, DNA-PK), and resultant in vivo efficacy and toxicity profiles are not uniform. For instance, the classical inhibitor LY294002 displays micromolar potency and broad off-target activity, while newer agents like BKM120 have distinct kinase inhibition spectra and clinical profiles [1][2]. Substituting one inhibitor for another without accounting for these quantifiable differences in molecular target specificity and cellular potency can lead to irreproducible results and flawed conclusions regarding PI3K pathway biology.

ZSTK474: Quantitative Evidence for Differentiated Scientific Selection vs. Analogs


ZSTK474 Exhibits >20-Fold Greater Cellular PI3K Inhibition than LY294002 at 1 µM

In a direct head-to-head biochemical comparison using PI3K immunoprecipitated from A549 cell lysates, ZSTK474 demonstrated a significantly higher degree of PI3K inhibition than the classical PI3K inhibitor LY294002. At a concentration of 1 μM, ZSTK474 reduced PI3K activity to 4.7% (95% CI: 3.2%–6.1%) of the untreated control level, while LY294002 only reduced activity to 44.6% (95% CI: 38.9%–50.3%) of the control level [1].

PI3K/AKT/mTOR pathway Kinase inhibitor Cell signaling

Superior Antiproliferative Potency: ZSTK474 vs. LY294002 and Wortmannin in a 39-Cell Line Panel

Evaluation against the JFCR39 human cancer cell line panel revealed a marked difference in mean antiproliferative potency. ZSTK474 exhibited a mean GI50 value of 0.32 μM across the 39 cell lines. In comparison, the classical PI3K inhibitors LY294002 and wortmannin demonstrated mean GI50 values of 7.4 μM and 10 μM, respectively [1]. This corresponds to an approximate 23-fold and 31-fold increase in potency, respectively.

Cancer cell biology Antiproliferative agents Drug discovery

Target Selectivity: ZSTK474 is a More Specific PI3K Inhibitor than NVP-BEZ235, PI-103, and LY294002

An assessment of PI3K superfamily selectivity revealed that ZSTK474 is a class I-specific PI3K inhibitor with far weaker activity against the structurally related kinase DNA-dependent protein kinase (DNA-PK). The inhibition selectivity of ZSTK474 for PI3K over DNA-PK was significantly higher than that of other evaluated PI3K inhibitors, including NVP-BEZ235, PI-103, and LY294002 [1]. Specifically, ZSTK474 displays an IC50 for mTOR of >100 μM, further underscoring its class I PI3K specificity [2].

Kinase selectivity DNA-PK mTOR Off-target effects

ZSTK474 Demonstrates Significantly Lower Mean GI50 than BKM120 in Direct Statistical Comparison

In a comparative study of PI3K inhibitors, post hoc pairwise t-tests were performed to compare the antiproliferative potency of ZSTK474 against other clinical-stage PI3K inhibitors. ZSTK474 was found to have a significantly lower mean GI50 than BKM120 (buparlisib) after Bonferroni correction for multiple comparisons (P = .013). No statistically significant difference was observed in the comparison between ZSTK474 and other tested inhibitors such as BYL719 (P = .18) or GDC-0032 (P = .42) [1].

Drug comparison Potency Statistical significance

In Vivo Tumor Growth Inhibition with ZSTK474 Without Observable Toxicity in Critical Organs

The antitumor efficacy of ZSTK474 was evaluated in multiple human tumor xenograft models. Oral administration of ZSTK474 at 400 mg/kg daily to mice bearing established WiDr human colon adenocarcinoma xenografts resulted in obvious tumor growth inhibition over a 26-day period [1]. Critically, the original characterization study reported that this antitumor activity occurred 'without toxic effects in critical organs' as assessed by histopathological examination [2]. This contrasts with the known toxicities, such as hyperglycemia and rash, that have limited the clinical development of other pan-PI3K inhibitors.

In vivo efficacy Xenograft models Oral bioavailability

ZSTK474: High-Value Research Applications Guided by Quantitative Evidence


Definitive Investigation of Class I PI3K-Dependent Cellular Signaling

When the research objective is to conclusively establish whether a cellular phenotype is mediated by class I PI3K isoforms (p110α, β, δ, γ) and not by off-target effects on related kinases like mTOR or DNA-PK. ZSTK474's demonstrated high class I PI3K specificity and its ability to achieve >95% inhibition of PI3K activity at 1 μM [1] make it an optimal chemical probe for this purpose, yielding cleaner data than LY294002 [2]. The weak activity against mTOR (IC50 >100 μM) further minimizes confounding variables [3].

Establishing a Phenotypic Model of Chronic PI3K Pathway Suppression In Vivo

For studies requiring prolonged, oral, in vivo administration to model the effects of chronic PI3K inhibition on tumor biology or immune function. The preclinical evidence demonstrates that ZSTK474 can be administered orally at 400 mg/kg daily for several weeks, leading to significant tumor growth inhibition in xenograft models without causing observable toxicity to critical organs [4]. This favorable therapeutic index profile, compared to the known class-associated toxicities of other pan-PI3K inhibitors, supports its use in long-term in vivo studies [5].

Comparative Benchmarking of Next-Generation PI3K Pathway Inhibitors

As a well-characterized, potent, and orally bioavailable pan-class I PI3K inhibitor, ZSTK474 serves as an ideal reference compound for benchmarking novel, isoform-selective or dual-specificity PI3K pathway inhibitors. Its highly similar inhibition profile to GDC-0941 (pictilisib) [6] and its statistically defined potency advantage over BKM120 [7] provide a quantitative baseline for evaluating new chemical entities in both biochemical and cellular antiproliferative assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZSTK474

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.